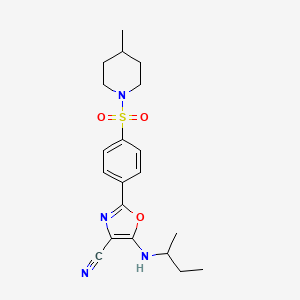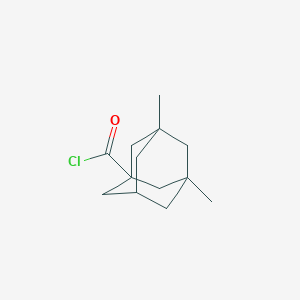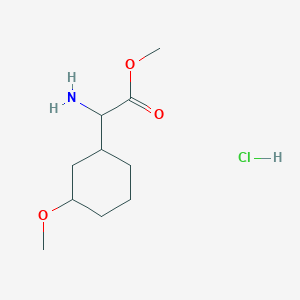
N-(2-chloroacetyl)-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chloroacetyl)-2-methoxybenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a 2-chloroacetyl group attached to the nitrogen atom of the benzamide structure, and a methoxy group attached to the benzene ring
Aplicaciones Científicas De Investigación
Chemistry: N-(2-chloroacetyl)-2-methoxybenzamide is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in the preparation of more complex molecules.
Biology: In biological research, this compound can be used to study enzyme inhibition and protein interactions. Its structure allows it to interact with specific biological targets, making it useful in biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its ability to form stable amide bonds makes it a candidate for drug design and synthesis.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and polymers. Its versatility in chemical reactions allows for the creation of a wide range of products.
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as those in the caine family of local anesthetics, are known to inhibit the sensation of pain by blocking the transfusion of sodium ions across the cell membrane .
Mode of Action
It’s worth noting that similar compounds, like local anesthetics, work by blocking sodium ion channels on nerve membranes, thereby inhibiting the sensation of pain . This causes a drastic change in the electric action potential, which is then transferred down the nerve, directly to the central nervous system .
Biochemical Pathways
It’s known that similar compounds, such as local anesthetics, affect the sodium ion channels, which play a crucial role in nerve impulse transmission .
Result of Action
Similar compounds, such as local anesthetics, result in the inhibition of pain sensation by blocking the transfusion of sodium ions across the cell membrane .
Análisis Bioquímico
Biochemical Properties
N-(2-chloroacetyl)-2-methoxybenzamide has been found to interact with several proteins with chaperone functions, such as HSP60, HSP70, HSP90, and protein disulfide isomerase . These interactions are believed to influence the function of these proteins, potentially affecting various biochemical reactions within the cell. The compound has also been shown to inhibit protein disulfide isomerase activity, which could have significant implications for protein folding and stability .
Cellular Effects
In terms of cellular effects, this compound has been shown to induce cell death in different hepatocellular carcinoma (HCC) cells at sub or low micromolar ranges . This suggests that the compound may influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The exact mechanisms through which this compound exerts these effects remain to be fully elucidated.
Molecular Mechanism
The molecular mechanism of action of this compound appears to involve binding interactions with biomolecules and changes in gene expression . For instance, the compound has been found to bind to tubulin, forming adducts with Cysβ239 and Cysβ354 . This suggests that this compound may exert its effects at the molecular level by influencing the structure and function of tubulin, potentially affecting microtubule dynamics and cellular processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chloroacetyl)-2-methoxybenzamide typically involves the acylation of 2-methoxybenzamide with chloroacetyl chloride. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2-methoxybenzamide+chloroacetyl chloride→this compound+HCl
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, such as temperature and pressure, to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: N-(2-chloroacetyl)-2-methoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted by nucleophiles, such as amines or thiols, to form corresponding amides or thioesters.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 2-methoxybenzoic acid and chloroacetic acid.
Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group, or reduced to a methyl group under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Reactions: Amides or thioesters.
Hydrolysis: 2-methoxybenzoic acid and chloroacetic acid.
Oxidation: 2-hydroxybenzamide.
Reduction: 2-methylbenzamide.
Comparación Con Compuestos Similares
N-(2-chloroacetyl)-2-hydroxybenzamide: Similar structure but with a hydroxyl group instead of a methoxy group.
N-(2-chloroacetyl)-2-methylbenzamide: Similar structure but with a methyl group instead of a methoxy group.
N-(2-chloroacetyl)-2-aminobenzamide: Similar structure but with an amino group instead of a methoxy group.
Uniqueness: N-(2-chloroacetyl)-2-methoxybenzamide is unique due to the presence of the methoxy group, which can influence its reactivity and interaction with biological targets. The methoxy group can also affect the compound’s solubility and stability, making it distinct from its analogs.
Propiedades
IUPAC Name |
N-(2-chloroacetyl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3/c1-15-8-5-3-2-4-7(8)10(14)12-9(13)6-11/h2-5H,6H2,1H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICBGINVOKCHKSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
554423-67-5 |
Source


|
| Record name | N-(2-chloroacetyl)-2-methoxybenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-(3,4-dimethoxyphenyl)-1,3-dimethyl-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2454038.png)


![N-(4-chlorophenyl)-N'-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}urea](/img/structure/B2454043.png)


![2-{[(5-Methyl-1,2-oxazol-3-yl)amino]methyl}phenol](/img/structure/B2454048.png)



